Cas no 856791-64-5 (7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde)

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a chromene-derived organic compound featuring a phenyl substituent at the 3-position and a formyl group at the 8-position. Its structure incorporates a hydroxyl group at the 7-position and a carbonyl functionality at the 4-position, making it a versatile intermediate in synthetic organic chemistry. This compound is particularly valuable for its potential applications in the synthesis of heterocyclic compounds, pharmaceuticals, and fluorescent dyes due to its reactive aldehyde and hydroxyl groups. Its well-defined molecular framework allows for selective modifications, enabling researchers to explore structure-activity relationships in medicinal chemistry or develop novel materials with tailored optical properties.
7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde structure
856791-64-5 structure
Product Name:7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde
CAS No:856791-64-5
MF:C16H10O4
MW:266.248204708099
CID:6086433
PubChem ID:16450283
Update Time:2025-05-21

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde
    • 7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde
    • SCHEMBL16227303
    • F3228-0128
    • VU0606024-1
    • 856791-64-5
    • 8-formyl-7-hydroxyisoflavone
    • AKOS002255291
    • Inchi: 1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H
    • InChI Key: RAPVJUXPJKKNPL-UHFFFAOYSA-N
    • SMILES: C1OC2=C(C=CC(O)=C2C=O)C(=O)C=1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 266.05790880g/mol
  • Monoisotopic Mass: 266.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.6Ų

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Additional information on 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

Comprehensive Overview of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde (CAS No. 856791-64-5)

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde (CAS No. 856791-64-5) is a specialized organic compound belonging to the chromene family, which has garnered significant attention in pharmaceutical and material science research. This compound features a unique benzopyran core structure with a hydroxy group at the 7-position, a phenyl substituent at the 3-position, and an aldehyde functional group at the 8-position. Its molecular formula is C16H10O4, and it exhibits a molar mass of 266.25 g/mol. Researchers are particularly interested in its potential applications due to its photophysical properties and bioactivity.

The compound's structural motif, 4H-chromene, is widely studied for its role in drug discovery and organic electronics. Recent trends in green chemistry have also highlighted its relevance, as scientists explore sustainable synthesis methods for chromene derivatives. A growing number of studies focus on its antioxidant and anti-inflammatory properties, aligning with the increasing demand for natural product-inspired therapeutics. Users frequently search for terms like "chromene aldehyde uses" or "7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde synthesis," reflecting its interdisciplinary appeal.

From a synthetic chemistry perspective, 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde serves as a versatile intermediate. Its aldehyde group allows for further functionalization, enabling the creation of heterocyclic compounds with potential applications in fluorescent probes or bioconjugation. The compound's UV-visible absorption characteristics make it a candidate for optical materials, a topic frequently queried in AI-driven research tools. Additionally, its phenyl and hydroxy groups contribute to its solubility profile, a critical factor in formulation development.

In the context of health and wellness, this compound is often discussed alongside plant-derived bioactive molecules. Its structural similarity to flavonoids has prompted investigations into its neuroprotective effects, a hot topic in aging research. Online searches for "chromene derivatives in medicine" or "natural aldehyde benefits" underscore public interest in its therapeutic potential. However, rigorous clinical trials are still needed to validate these preliminary findings.

For material scientists, the compound's conjugated π-system offers opportunities in organic semiconductors and dye-sensitized solar cells. Its thermal stability and electronic properties are frequently analyzed using computational chemistry tools, a trend reflected in academic search queries. The integration of machine learning in molecular design has further accelerated research on similar chromene-based materials.

Quality control of 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde relies on advanced analytical techniques such as HPLC, NMR, and mass spectrometry. Purity standards are critical for reproducibility in high-throughput screening, a priority for pharmaceutical developers. The compound's CAS No. 856791-64-5 serves as a unique identifier in chemical databases, ensuring accurate tracking in global supply chains.

Environmental considerations are also paramount. Recent studies evaluate its biodegradability and ecotoxicity, addressing concerns raised by green chemistry advocates. Regulatory compliance with REACH and other chemical safety frameworks is essential for industrial applications. These aspects resonate with search trends like "sustainable chromene production" and "eco-friendly aldehydes."

In summary, 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde (CAS No. 856791-64-5) represents a multifaceted compound with promising applications across medicine, materials science, and green technology. Its structural features and functional groups continue to inspire innovative research, making it a subject of enduring scientific and commercial interest.

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